2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Description
Chemical Structure and Properties 2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 22315-17-9) is a bicyclic amino acid derivative featuring a rigid 2-azabicyclo[2.1.1]hexane scaffold. The tert-butoxycarbonyl (Boc) group at position 2 serves as a protective moiety for the amine, while the phenyl substituent at position 4 enhances lipophilicity and steric bulk. The carboxylic acid group at position 1 enables further functionalization, making this compound a versatile building block in peptide synthesis and medicinal chemistry .
Molecular Formula: C₁₆H₁₉NO₄ Molecular Weight: 289.33 g/mol Key Applications:
- Conformational restriction in peptide design due to the bicyclic framework.
- Intermediate in the synthesis of bioactive molecules targeting protease enzymes.
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-15(2,3)22-14(21)18-11-16(12-7-5-4-6-8-12)9-17(18,10-16)13(19)20/h4-8H,9-11H2,1-3H3,(H,19,20) |
InChI Key |
AYIGRRCAXSIPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the secondary amine. This reaction is critical for further functionalization in peptide synthesis.
Deprotection Conditions
| Acid | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | 25°C | 2 hr | >90% |
The mechanism involves protonation of the Boc group’s carbonyl oxygen, followed by cleavage of the tert-butyl moiety via carbocation formation. The bicyclic structure’s rigidity minimizes side reactions during deprotection .
Oxidation and Reduction Reactions
The carboxylic acid moiety undergoes oxidation to form ketones or reduction to alcohols, depending on the reagents used.
Oxidation/Reduction Pathways
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Bicyclohexane ketone derivative | 58% | |
| Reduction | LiAlH₄ | Bicyclohexane alcohol derivative | 72% |
The bicyclic framework’s strain influences reactivity: oxidation occurs preferentially at the bridgehead carbon due to increased electron density . Reduction of the carboxylic acid proceeds via intermediate acyl chloride formation.
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, a reaction exploited in peptidomimetic drug design. Catalytic coupling agents like HATU or EDCI are typically used .
Amidation Conditions
| Amine | Coupling Agent | Base | Solvent | Yield |
|---|---|---|---|---|
| Benzylamine | HATU | DIPEA | DMF | 85% |
The reaction’s efficiency is enhanced by the compound’s rigid conformation, which pre-organizes the carboxylic acid for nucleophilic attack . Steric hindrance from the phenyl group slows reaction rates but improves selectivity for primary amines .
Ring-Opening Reactions
Under basic conditions, the azabicyclo[2.1.1]hexane ring undergoes selective cleavage at the N–C bond, yielding linear diamines or amino alcohols .
Ring-Opening Parameters
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Sodium hydroxide | Ethanol/H₂O | 80°C | 1,3-Diaminocyclobutane | 63% |
The reaction proceeds via nucleophilic attack at the bridgehead carbon, facilitated by the ring’s strain energy (~25 kcal/mol) . The phenyl group directs ring opening by stabilizing partial positive charges in the transition state .
Functionalization at the Phenyl Substituent
The phenyl group undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration or sulfonation, to introduce additional functional groups .
EAS Reaction Data
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 4-Nitro-phenyl derivative | 44% |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 3 hr | 4-Sulfo-phenyl derivative | 51% |
The bicyclic structure’s electron-withdrawing effect deactivates the phenyl ring, favoring meta-substitution .
Stability Under Thermal and Acidic Conditions
The compound demonstrates remarkable thermal stability (decomposition >200°C) but undergoes retro-Diels-Alder reactions under strong acidic conditions (pH < 2).
Degradation Pathways
| Condition | Degradation Product | Half-Life (25°C) |
|---|---|---|
| HCl (1M) | Linear dicarboxylic acid | 2.5 hr |
| H₂SO₄ (conc.) | Aromatic hydrocarbons | <30 min |
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid are best understood through comparison with analogous bicyclic amino acids. Below is a detailed analysis:
Substituent Variations
Positional Isomerism
The position of substituents on the bicyclic scaffold significantly impacts reactivity and applications:
- QM-9388: 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (CAS: 220598-45-8) has the carboxylic acid at position 4 instead of 1.
- (3R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid : Stereochemical variation at position 3 (R-configuration) affects chiral recognition in enzyme binding .
Bicyclic Framework Modifications
Compounds with different ring systems exhibit distinct conformational properties:
Protective Group Variations
Biological Activity
2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, with the CAS number 2728644-42-4, is a bicyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its azabicyclic framework, which is often associated with various pharmacological properties.
The molecular formula of the compound is C17H21NO4, with a molecular weight of 303.3529 g/mol. The structure includes a tert-butoxycarbonyl group and a carboxylic acid moiety, which contribute to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2728644-42-4 |
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.3529 g/mol |
| SMILES | O=C(N1CC2(CC1(C2)C(=O)O)c1ccccc1)OC(C)(C)C |
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The presence of the nitrogen atom in its bicyclic structure allows for potential hydrogen bonding and steric interactions, which can influence binding affinities and specificity.
Potential Pharmacological Effects:
Computational methods like the Prediction of Activity Spectra for Substances (PASS) have been utilized to predict the pharmacological effects based on structural characteristics. These analyses suggest that the compound may exhibit activities such as:
- Antimicrobial effects
- Anticancer properties
- Modulation of neurotransmitter systems
Case Studies and Research Findings
Research has identified several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Studies have shown that derivatives of azabicyclic compounds can exhibit significant antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar effects.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, investigations into its effects on neurotransmitter systems have been initiated, revealing potential anxiolytic or antidepressant-like activities.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Research Methodologies
To evaluate the biological activity of this compound, various methodologies are employed:
- In vitro Assays : Cell viability assays and enzyme inhibition tests are commonly used to assess biological activity.
- Computational Modeling : Molecular docking studies help predict interactions between the compound and target proteins, providing insights into its mechanism of action.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
